

The Fundamental Chemical and Biological Properties of Asparagusic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Asparagusic acid*

Cat. No.: *B1662788*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, systematically named 1,2-dithiolane-4-carboxylic acid, is a unique organosulfur compound found exclusively in asparagus (*Asparagus officinalis*)[1][2]. Its distinctive five-membered dithiolane ring structure is responsible for both its notable biological activity and its role as the metabolic precursor to the volatile compounds that cause the characteristic odor in urine following asparagus consumption[1][2]. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and biological interactions of **asparagusic acid**.

Core Chemical and Physical Properties

Asparagusic acid is a colorless, solid crystalline compound. Its fundamental properties are summarized in the tables below, providing a consolidated source of quantitative data for researchers.

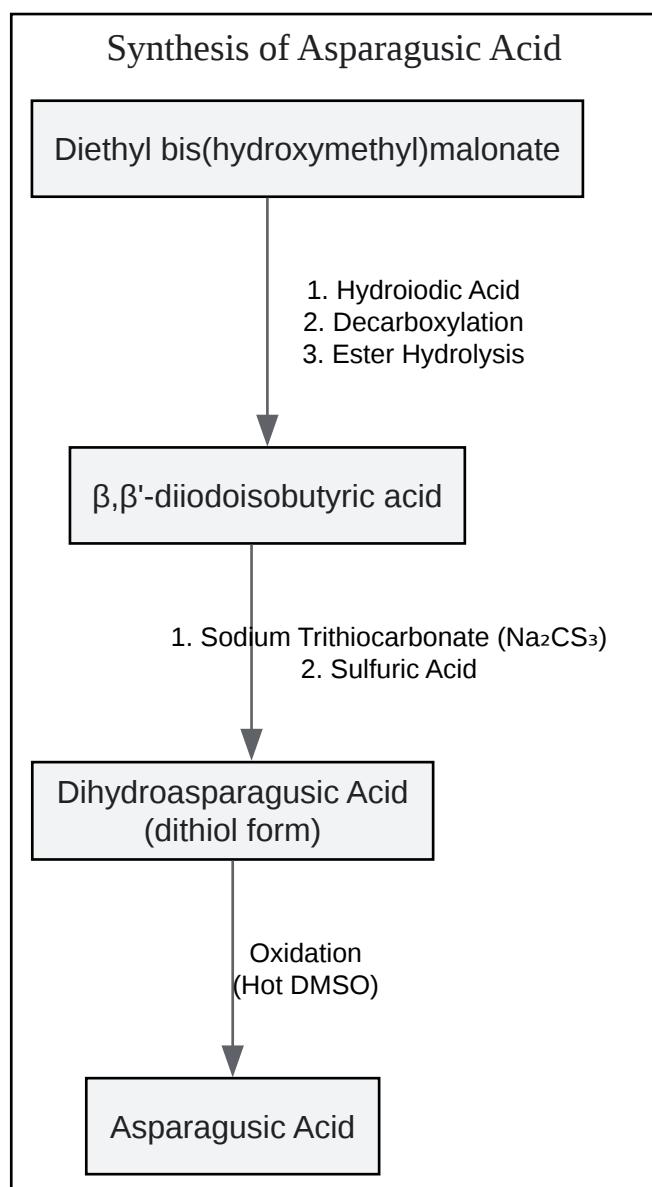
Table 1: Physicochemical Properties of Asparagusic Acid

Property	Value	Source(s)
IUPAC Name	1,2-Dithiolane-4-carboxylic acid	
CAS Number	2224-02-4	
Molecular Formula	C ₄ H ₆ O ₂ S ₂	
Molar Mass	150.21 g·mol ⁻¹	
Appearance	Colorless Solid	
Melting Point	75.7–76.5 °C	
Boiling Point	323.9 °C (at 760 mmHg)	
Density	1.50 g·cm ⁻³	
pKa (predicted)	3.98	[3]
logP (predicted)	0.79	[3]
InChI	1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)	
SMILES	O=C(O)C1CSSC1	

Table 2: Solubility of Asparagusic Acid

Solvent / System	Solubility	Source(s)
Water (predicted)	16.3 g/L	[3]
DMSO	≥ 46 mg/mL	[4]
Formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline)	≥ 2.5 mg/mL	[4]
Formulation 2 (1% DMSO, 99% Saline)	≥ 0.5 mg/mL	[4] [5]

Table 3: Spectroscopic Data for Asparagusic Acid


Technique	Data (Solvent: CDCl ₃)	Source(s)
¹ H NMR (600 MHz)	δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H)	[4]
¹³ C NMR (151 MHz)	δ 178.2 (C=O), 50.3 (CH), 41.2 (CH ₂)	[4]
Infrared (IR)	2925 (C-H), 1704 (C=O), 1416 (C-O/O-H) cm ⁻¹	[4]
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₄ H ₇ O ₂ S ₂ [M+H] ⁺ : 150.9888, Found: 150.9881	[4]

Experimental Protocols

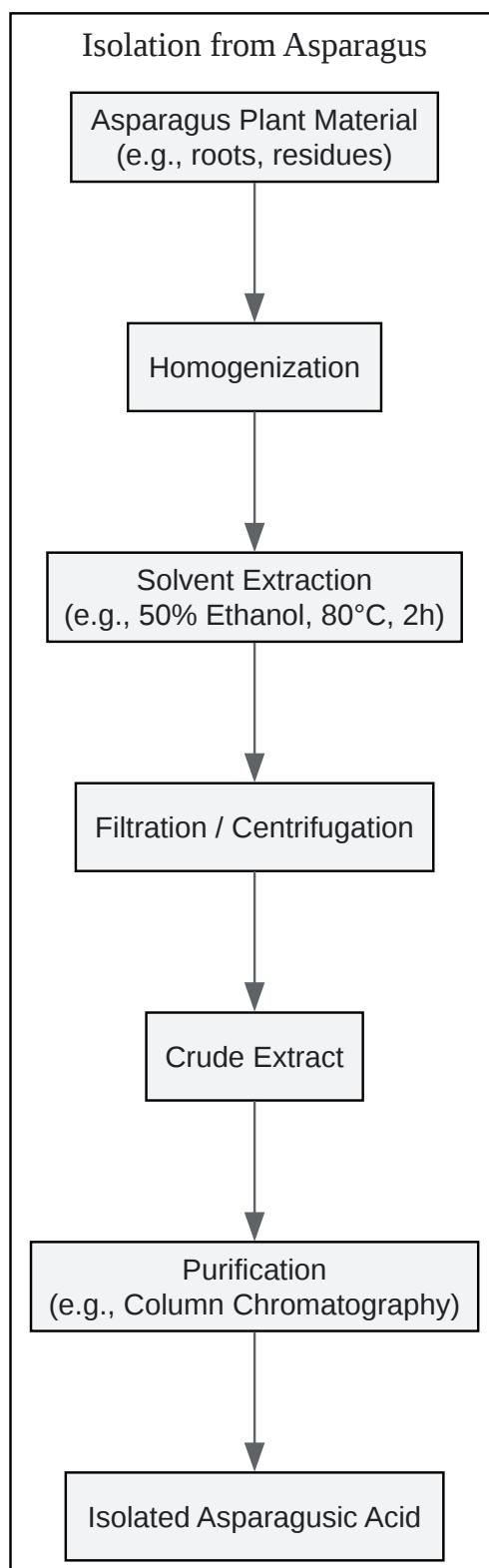
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline established protocols for the synthesis and isolation of **asparagusic acid**.

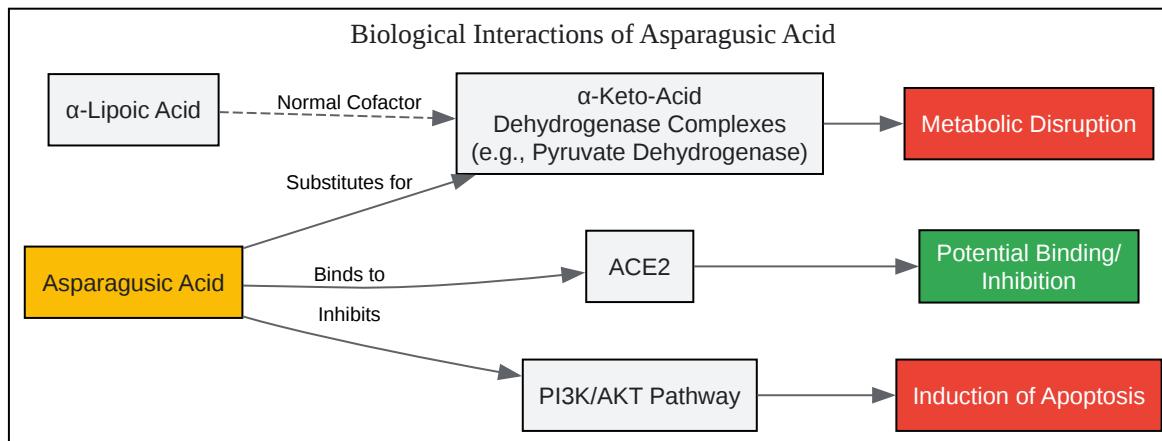
Protocol 1: Laboratory Synthesis of Asparagusic Acid

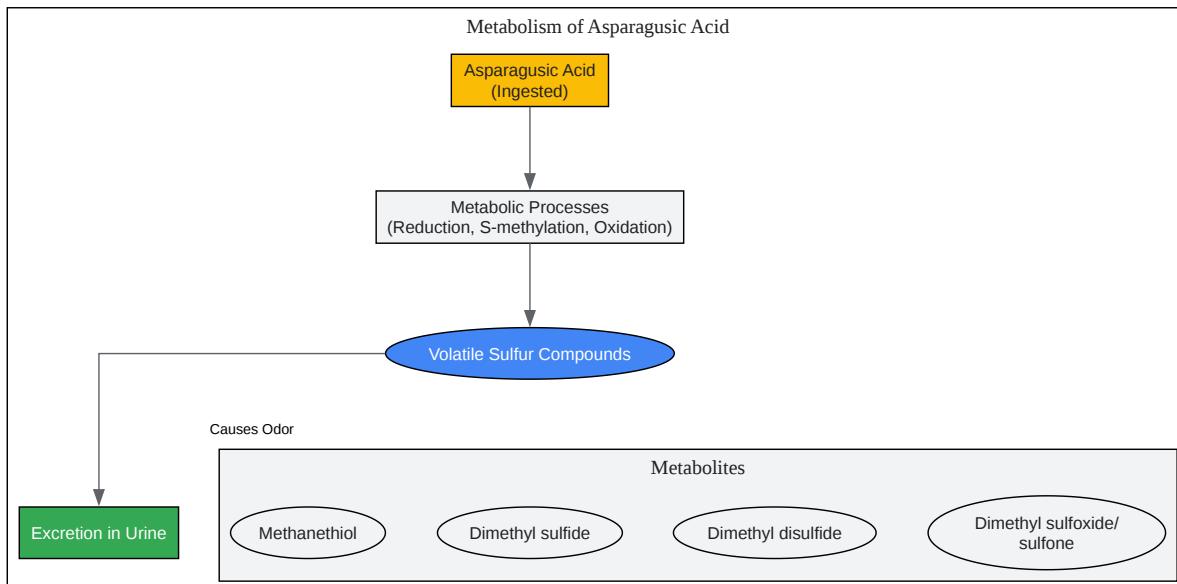
A widely recognized synthesis of **asparagusic acid** was developed from a commercially available diethyl malonate derivative, improving on earlier methods. The workflow involves the formation of the reduced dithiol intermediate, dihydro**asparagusic acid**, followed by oxidation to yield the final product.

[Click to download full resolution via product page](#)

Figure 1: Workflow for the laboratory synthesis of **asparagusic acid**.


Methodology:


- Synthesis of β,β' -diiodoisobutyric acid: Diethyl bis(hydroxymethyl)malonate is treated with hydroiodic acid. The reaction proceeds with subsequent decarboxylation and ester hydrolysis to yield β,β' -diiodoisobutyric acid. Volatile byproducts such as ethanol and carbon dioxide are removed during this process.


- Formation of **Dihydroasparagusic Acid**: The resulting diiodoisobutyric acid is reacted sequentially with sodium trithiocarbonate (Na_2CS_3) and then sulfuric acid. This step forms the reduced dithiol intermediate, **dihydroasparagusic acid** (also known as γ,γ -dimercaptoisobutyric acid).
- Oxidation to **Asparagusic Acid**: The crude dihydroasparagusic acid is oxidized to form the cyclic disulfide bond. This is achieved by heating with an oxidizing agent such as dimethyl sulfoxide (DMSO) to yield 1,2-dithiolane-4-carboxylic acid (**asparagusic acid**).
- Purification: The final product is purified from the reaction mixture. Recrystallization from a benzene-cyclohexane solvent system can be employed to obtain transparent yellow prisms of pure **asparagusic acid**.

Protocol 2: Isolation from *Asparagus officinalis*

Asparagusic acid was first isolated from an aqueous extract of asparagus. Modern phytochemical extraction techniques can be adapted for this purpose, typically involving solvent extraction followed by purification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceready.com.au [scienceready.com.au]
- 2. Asparagusic acid - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Enhancing the Production of the Phenolic Extracts of Asparagus Using an Advanced Green Process - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Fundamental Chemical and Biological Properties of Asparagusic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662788#fundamental-chemical-properties-of-asparagusic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com